molecular formula C14H15N5O B4884465 N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4884465
M. Wt: 269.30 g/mol
InChI Key: KGWVPYZUAIFHLE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a phenyl group and a 2-methoxyethylamine group. Its unique structure makes it a valuable molecule in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and 2-chloropyrimidine, under basic conditions.

    Substitution Reactions: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, often using phenylboronic acid and a palladium catalyst in a Suzuki coupling reaction.

    Introduction of the 2-Methoxyethylamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrazolo[3,4-d]pyrimidine core with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo oxidation reactions, particularly at the methoxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at various positions, including the pyrazolo[3,4-d]pyrimidine core, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the phenyl group, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts in Suzuki coupling reactions, or halogenating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids derived from the methoxyethyl group.

    Reduction: Reduced derivatives of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances solubility and bioavailability, while the phenyl group contributes to its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-20-8-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWVPYZUAIFHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.